4-Cyclobutoxy-6-methylpyrimidine

Description

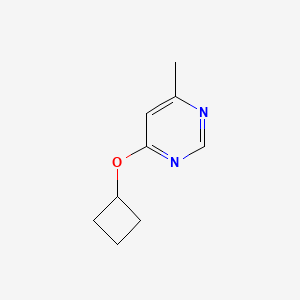

4-Cyclobutoxy-6-methylpyrimidine is a pyrimidine derivative featuring a cyclobutoxy substituent at the 4-position and a methyl group at the 6-position. Pyrimidines are heterocyclic aromatic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science. The cyclobutoxy group introduces steric bulk and moderate lipophilicity, while the methyl group enhances metabolic stability compared to hydrogen or larger substituents. This compound’s unique substitution pattern may influence its reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

4-cyclobutyloxy-6-methylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-7-5-9(11-6-10-7)12-8-3-2-4-8/h5-6,8H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBKTXYYUDXQBBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)OC2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclobutoxy-6-methylpyrimidine typically involves the reaction of cyclobutanol with 6-methylpyrimidine under specific conditions. The reaction can be carried out using a suitable catalyst, such as a strong acid or base, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclobutoxy-6-methylpyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of corresponding oxo-compounds.

Reduction: Reduction reactions can produce reduced derivatives of the compound.

Substitution: Substitution reactions can result in the formation of various substituted pyrimidines.

Scientific Research Applications

4-Cyclobutoxy-6-methylpyrimidine has several scientific research applications, including its use in chemistry, biology, medicine, and industry.

Chemistry: It can be used as a building block in the synthesis of more complex organic compounds.

Biology: The compound may be employed in biological studies to investigate its interactions with various biomolecules.

Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Cyclobutoxy-6-methylpyrimidine exerts its effects depends on its specific application. In pharmaceutical research, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural differences between 4-Cyclobutoxy-6-methylpyrimidine and its analogs:

Key Observations:

- Substituent Reactivity : The carboxylic acid group in 2-Chloro-6-methylpyrimidine-4-carboxylic acid enhances polarity and salt-forming capability, contrasting with the lipophilic cyclobutoxy group in the target compound .

- Basicity: The amine group at position 4 in the analog from increases basicity, whereas the cyclobutoxy group in the target compound is non-basic .

Physicochemical Properties (Inferred)

Implications:

- The carboxylic acid analog is likely more bioavailable in aqueous environments but may require formulation as a salt for optimal delivery.

- The higher molecular weight and lipophilicity of the cyclobutyl/methoxyethyl analog suggest prolonged metabolic half-life but reduced renal clearance.

Research and Application Insights

While direct pharmacological data for this compound is unavailable, structural analogs provide clues:

- Biological Activity : The amine-containing analog may target enzymes or receptors via hydrogen bonding, whereas the carboxylic acid analog could act as a substrate analog in metabolic pathways.

- Safety Profile : The carboxylic acid analog’s SDS highlights corrosivity due to its acidic group , whereas the target compound’s ether group likely reduces acute toxicity risks.

Biological Activity

4-Cyclobutoxy-6-methylpyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications based on diverse scientific literature.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a cyclobutoxy group at position 4 and a methyl group at position 6. Its molecular formula is with a molecular weight of approximately 168.21 g/mol. The unique structural arrangement contributes to its reactivity and biological activity.

This compound's biological activity is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The cyclobutoxy group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

- Receptor Modulation : It has been shown to interact with metabotropic glutamate receptors (mGlu), which are implicated in neurological disorders, suggesting potential applications in treating conditions such as anxiety and depression .

Biological Activity Overview

The biological activities of this compound can be categorized as follows:

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against various bacterial strains.

- Antiviral Effects : Research has suggested possible antiviral activities, although further studies are needed to confirm these findings.

- Anticancer Potential : The compound shows promise as an anticancer agent by inhibiting the proliferation of cancer cells through enzyme inhibition mechanisms.

Case Studies and Research Findings

Recent studies have highlighted the biological efficacy of this compound in various models:

-

In Vitro Studies :

- A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines, indicating its potential as a lead compound for anticancer drug development.

- Another investigation focused on its inhibitory effects on specific kinases involved in cancer progression, reinforcing its therapeutic potential.

-

In Vivo Studies :

- Animal model studies indicated that administration of this compound led to reduced inflammation markers, supporting its anti-inflammatory properties.

- Behavioral assays in rodent models showed that the compound could modulate anxiety-like behaviors, suggesting efficacy in treating anxiety disorders .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Chloro-4-cyclobutyl-6-methylpyrimidine | Chlorine at position 2; cyclobutyl at position 4 | Increased reactivity due to chlorine substitution |

| 4-(Bromomethyl)-2-cyclobutyl-6-methylpyrimidine | Bromomethyl group instead of cyclobutoxy | Different reactivity and potential biological activity |

| 4-(Chloromethyl)-2-cyclopropyl-6-methylpyrimidine | Cyclopropyl group at position 2 | Affects steric and electronic properties |

This table illustrates how variations in substituents influence the biological profile and reactivity of these compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.